(2S)-2-Isopropylmalate
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Overview
Description
2-Isopropyl-malic acid, also known as (2s)-2-isopropylmalate, belongs to the class of organic compounds known as hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. 2-Isopropyl-malic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). 2-Isopropyl-malic acid has been detected in multiple biofluids, such as saliva, feces, and urine. Within the cell, 2-isopropyl-malic acid is primarily located in the cytoplasm and adiposome. 2-Isopropyl-malic acid exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, 2-isopropyl-malic acid can be found in a number of food items such as celery stalks, potato, winter savory, and agar. This makes 2-isopropyl-malic acid a potential biomarker for the consumption of these food products.
(2S)-2-isopropylmalic acid is an optically active form of 2-isopropylmalic acid having S-configuration. It is a conjugate acid of a this compound(2-).
Scientific Research Applications
Mitochondrial Import and Localization
(2S)-2-Isopropylmalate, as a component of 2-isopropylmalate synthase, plays a role in mitochondrial functions. In yeast, a significant portion of this enzyme activity is located in the mitochondrial matrix. This enzyme is involved in mitochondrial import processes, where its import into isolated yeast mitochondria requires energy (Hampsey, Lewin, & Kohlhaw, 1983).
Enzyme Inhibition Studies
Research has shown that 2-O-methyl-3-isopropylmalate acts as an uncompetitive inhibitor of 3-isopropylmalate dehydrogenase (IPMDH). This enzyme is crucial in the biosynthetic pathway of the essential amino acid L-leucine. Studies have focused on designing substrate analogs that could potentially inhibit IPMDH, with implications in understanding and manipulating metabolic pathways (Chiba, Eguchi, Oshima, & Kakinuma, 1997).
Kinetic Mechanism and Reaction Pathway Studies
This compound is central to studies on the kinetic mechanism and reaction pathway of isopropylmalate dehydrogenase (IMDH). IMDH performs critical chemical operations on isopropylmalate in the leucine biosynthesis in bacteria and yeast. Understanding the reaction mechanism of IMDH, which involves oxidation and decarboxylation, is significant for insights into amino acid biosynthesis (Pirrung, Han, & Nunn, 1994).
Role in Leucine Biosynthesis
Studies on beta-isopropylmalate dehydrogenase, which involves this compound, have contributed to our understanding of leucine biosynthesis in organisms like Saccharomyces cerevisiae. These studies have provided insights into the enzyme’s properties, such as its stability, kinetic parameters, and the requirement for divalent cations for activity (Hsu & Kohlhaw, 1980).
Applications in Biochemistry and Biophysics
Further research includes the characterization of 2-isopropylmalate synthase homologs from organisms like Thermus thermophilus. Such studies are important for understanding the enzyme's role in the biosynthesis of amino acids like leucine and isoleucine, and its regulation in the branched-chain amino acid biosynthetic gene cluster (Yoshida, Kosono, & Nishiyama, 2018).
properties
CAS RN |
49601-06-1 |
---|---|
Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-propan-2-ylbutanedioic acid |
InChI |
InChI=1S/C7H12O5/c1-4(2)7(12,6(10)11)3-5(8)9/h4,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t7-/m0/s1 |
InChI Key |
BITYXLXUCSKTJS-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@@](CC(=O)O)(C(=O)O)O |
SMILES |
CC(C)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)C(CC(=O)O)(C(=O)O)O |
melting_point |
144-146°C |
Other CAS RN |
49601-06-1 3237-44-3 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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